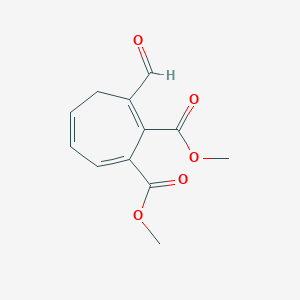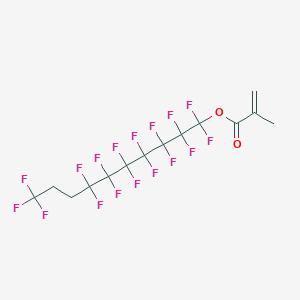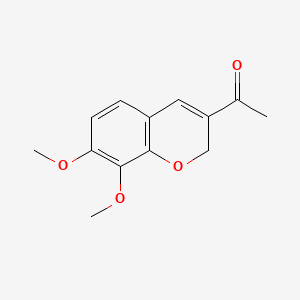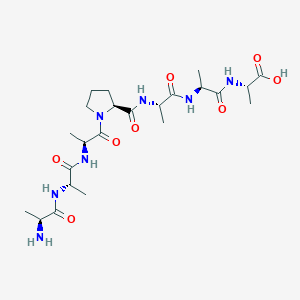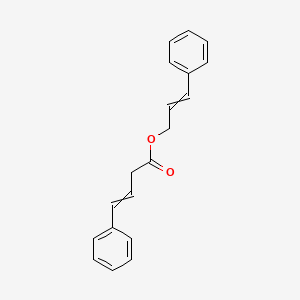![molecular formula C8H10Cl4O B14500461 1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) CAS No. 63490-74-4](/img/structure/B14500461.png)
1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) is a chemical compound characterized by its unique structure, which includes two dichlorocyclopropane groups connected by an oxybis(methylene) bridge
Méthodes De Préparation
The synthesis of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) typically involves the reaction of dichlorocyclopropane derivatives with formaldehyde in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) can be compared with other similar compounds such as:
1,1’-[Oxybis(methylene)]bis(2-nitrobenzene): Similar in structure but with nitro groups instead of dichlorocyclopropane.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane): Contains oxirane groups instead of dichlorocyclopropane.
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: Features methylenebis(oxy) groups with methyl substituents.
The uniqueness of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) lies in its dichlorocyclopropane groups, which impart specific reactivity and properties not found in the other compounds.
Propriétés
Numéro CAS |
63490-74-4 |
|---|---|
Formule moléculaire |
C8H10Cl4O |
Poids moléculaire |
264.0 g/mol |
Nom IUPAC |
1,1-dichloro-2-[(2,2-dichlorocyclopropyl)methoxymethyl]cyclopropane |
InChI |
InChI=1S/C8H10Cl4O/c9-7(10)1-5(7)3-13-4-6-2-8(6,11)12/h5-6H,1-4H2 |
Clé InChI |
PFMBRQMJIHLKGX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)COCC2CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


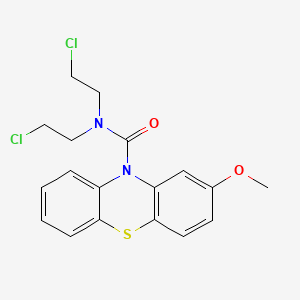
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
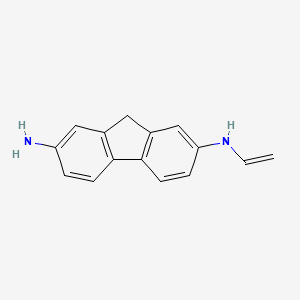

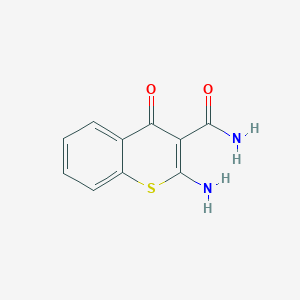
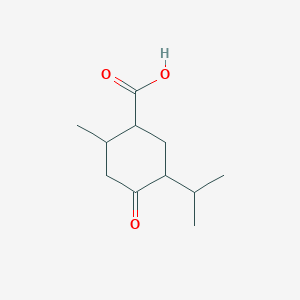
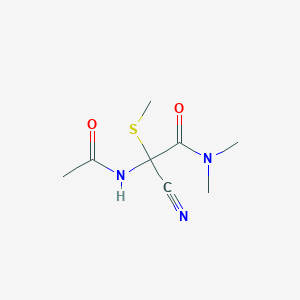
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
